molecular formula C9H17NO2 B1367550 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine CAS No. 99803-15-3

3-(1,3-Dioxolan-2-yl)-1-methylpiperidine

Cat. No.: B1367550
CAS No.: 99803-15-3
M. Wt: 171.24 g/mol
InChI Key: PDZDWPHCSFLQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dioxolan-2-yl)-1-methylpiperidine is a heterocyclic compound that features both a piperidine ring and a dioxolane ring. The presence of these two rings imparts unique chemical properties to the compound, making it of interest in various fields of research and industry. The piperidine ring is a six-membered ring containing one nitrogen atom, while the dioxolane ring is a five-membered ring containing two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methylpiperidine with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction typically requires refluxing the mixture to facilitate the formation of the dioxolane ring.

Industrial Production Methods

In industrial settings, the production of 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as toluenesulfonic acid or zirconium tetrachloride can enhance the efficiency of the reaction .

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, depending on the target. The dioxolane ring may enhance the compound’s binding affinity to certain receptors, while the piperidine ring can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxolan-2-yl)-1-methylpiperidine is unique due to the combination of the piperidine and dioxolane rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-4-2-3-8(7-10)9-11-5-6-12-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZDWPHCSFLQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99803-15-3
Record name 3-(1,3-dioxolan-2-yl)-1-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.